cis-4,4-Dimethyl-2-pentene
Description
Structural Significance in Alkene Stereochemistry
The structure of cis-4,4-dimethyl-2-pentene is a classic example used to illustrate the principles of geometric isomerism in alkenes. masterorganicchemistry.com The restricted rotation around the carbon-carbon double bond gives rise to two distinct spatial arrangements: cis (Z) and trans (E). In the cis isomer, the bulky tert-butyl group and the adjacent methyl group are positioned on the same side of the double bond, leading to significant steric strain. cymitquimica.com This van der Waals repulsion between the bulky groups forces the molecule into a higher energy state compared to its trans counterpart, (E)-4,4-dimethyl-2-pentene, where these groups are on opposite sides.
This difference in stability is reflected in their thermodynamic properties. The steric hindrance in the cis isomer also influences its physical properties, such as its boiling point. Typically, trans isomers have higher boiling points due to better packing in the solid state and stronger intermolecular forces, but for alkenes, the subtle differences in dipole moments can alter this trend. In this case, the cis isomer has a slightly higher boiling point than the trans isomer. The study of this compound and its stereoisomer provides a clear, tangible model for understanding how molecular geometry affects stability and physical characteristics in organic molecules. cymitquimica.com
| Property | This compound (Z-isomer) | trans-4,4-Dimethyl-2-pentene (E-isomer) |
|---|---|---|
| CAS Number | 762-63-0 nist.gov | 690-08-4 nist.gov |
| Molecular Formula | C₇H₁₄ nist.gov | C₇H₁₄ nist.gov |
| Molecular Weight | 98.19 g/mol | 98.1861 g/mol nist.gov |
| Boiling Point | 80.4°C | 76.3–76.7°C |
| Melting Point | -135.4°C | - |
| Density | 0.712 g/cm³ | 0.6889–0.6951 g/cm³ |
Importance as a Model Compound in Mechanistic and Stereochemical Studies
Due to its unique and fixed structure, this compound serves as an important model compound for investigating the mechanisms and stereochemical outcomes of chemical reactions. cymitquimica.com The sterically hindered environment created by the tert-butyl group near the reactive double bond allows researchers to probe the influence of steric effects on reaction rates and pathways, such as in electrophilic addition reactions. cymitquimica.com
A notable example of its use in mechanistic studies is in the field of organometallic chemistry. Research on the thermolysis of the chemical vapor deposition (CVD) precursor, cis-bis(η¹,η²-2,2-dimethylpent-4-en-1-yl)platinum, demonstrated that its decomposition yields a mixture of 4,4-dimethyl-1-pentene (B165720) and 4,4-dimethyl-2-pentene. illinois.edu In these studies, deuterium-labeled versions of the platinum complex were synthesized to trace the reaction pathways. illinois.edu The analysis of the resulting deuterated pentene products helped to elucidate the complex C-H bond activation and reductive elimination steps involved in the thermolysis mechanism. illinois.edu Such studies are crucial for designing new catalysts and CVD precursors with tailored properties. The compound's well-defined stereochemistry makes it an invaluable tool for understanding fundamental reaction principles.
Overview of Research Domains and Scholarly Contributions
Academic research on this compound spans several key domains of chemistry, highlighting its versatility as a research chemical. Scholarly work has utilized this compound to advance understanding in fundamental and applied sciences.
| Research Domain | Key Contributions and Focus Areas |
|---|---|
| Stereochemistry | Serves as a textbook example for teaching and studying cis-trans isomerism, steric strain, and the relationship between molecular structure and physical properties. masterorganicchemistry.comcymitquimica.com |
| Mechanistic Organic Chemistry | Used as a substrate to study how steric hindrance affects reaction outcomes and to elucidate complex reaction mechanisms, particularly in addition reactions. cymitquimica.com |
| Organometallic Chemistry | Appears as a product in the mechanistic studies of organometallic complexes, aiding in the understanding of catalytic cycles, C-H activation, and the design of CVD precursors. illinois.edu |
| Thermochemistry | Subject of studies to determine fundamental thermodynamic and physical data, which are compiled in databases like the NIST Chemistry WebBook, providing essential information for chemical engineers and physicists. nist.gov |
| Atmospheric Chemistry | Included as a volatile organic compound (VOC) in comprehensive atmospheric models, such as the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM), to help simulate air quality and atmospheric processes. copernicus.org |
| Synthetic Chemistry | Its synthesis is a topic in organic chemistry education, demonstrating methods for creating stereospecific alkenes, such as through the use of Lindlar's catalyst or other stereoselective reactions. chegg.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-4,4-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIHFPLDRSAMB-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896837 | |
| Record name | (Z)-4,4-Dimethylpent-2-ene | |
| Source | EPA DSSTox | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-63-0 | |
| Record name | (2Z)-4,4-Dimethyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Z)-4,4-Dimethylpent-2-ene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4,4-Dimethyl-2-pentene | |
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| Record name | (Z)-4,4-Dimethylpent-2-ene | |
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| Record name | (Z)-4,4-dimethylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies and Mechanistic Investigations
Synthetic Pathways and Strategies
The principal strategies for synthesizing cis-4,4-Dimethyl-2-pentene include the isomerization of other pentene isomers and the dehydration of specific alcohol precursors. Each pathway offers a distinct approach to forming the target internal alkene, with the choice of method often depending on the availability of starting materials and the desired purity of the final product.
Isomerization represents a direct method for converting a less stable terminal alkene into a more stable internal one. This process involves the migration of the double bond along the carbon chain, typically facilitated by a catalyst.
The conversion of 4,4-Dimethyl-1-pentene (B165720) to a mixture of cis- and trans-4,4-Dimethyl-2-pentene can be achieved through acid catalysis. Solid acid catalysts, such as zeolites, are effective for this transformation. nih.gov Zeolites provide Brønsted acid sites that can initiate the isomerization process. researchgate.net The reaction involves exposing the terminal alkene to the acidic catalyst, which promotes the migration of the double bond from the terminal (1-position) to the internal (2-position). While this method is effective for forming the 2-pentene (B8815676) isomers, controlling the stereochemistry to favor the cis configuration requires careful selection of catalysts and reaction conditions.
The mechanism for acid-catalyzed double bond migration proceeds through a classic carbenium ion intermediate. researchgate.netyoutube.com The process is initiated by the protonation of the double bond of 4,4-Dimethyl-1-pentene by the acid catalyst (H⁺), following Markovnikov's rule. This leads to the formation of a secondary carbocation at the C-2 position. youtube.comlibretexts.org
Other non-acidic mechanisms also exist, such as those involving metal hydride complexes, which proceed via addition-elimination pathways. acs.orgoup.com
Achieving stereocontrol to selectively produce the cis isomer is a significant challenge, as the trans (E) isomer is generally more thermodynamically stable. Most catalytic systems, if left to reach equilibrium, will favor the trans product. oup.com However, kinetic control can sometimes be exploited to favor the cis isomer. For instance, the isomerization of 1-pentene (B89616) using sodium diisopropylamide (NaDA) in THF initially produces a 1:1 mixture of cis- and trans-2-pentene, which then slowly equilibrates to the thermodynamically favored trans-rich mixture. nih.gov This suggests that under specific conditions and with short reaction times, a higher proportion of the cis isomer can be isolated before equilibrium is established.
The structure of the catalyst plays a crucial role in determining stereoselectivity. Bulky ligands on metal catalysts can influence the geometry of the transition state, thereby directing the reaction toward a specific isomer. oup.com For example, certain titanocene (B72419) catalysts have been shown to be highly stereoselective for the (E)-isomer, indicating that steric interactions between the catalyst and the substrate are key controlling factors. oup.com To favor the cis isomer, a catalyst system would need to be designed that creates a transition state where the formation of the cis product is kinetically preferred.
The table below shows experimental data for the photoactivated isomerization of 4,4-dimethyl-1-pentene in the presence of a platinum catalyst, illustrating the conversion over time.
| Time (min) | Conversion of 4,4-Dimethyl-1-pentene (%) | Isomerization Product (%) (4,4-Dimethyl-2-pentene) | Hydrosilylation Product (%) |
| 5 | 45 | 40 | 5 |
| 10 | 70 | 63 | 7 |
| 15 | 85 | 75 | 10 |
| 20 | 95 | 82 | 13 |
| 25 | 98 | 84 | 14 |
| This table is based on data presented for the Pt(acac)₂-catalyzed photoactivated reaction of 4,4-dimethyl-1-pentene. acs.org |
The elimination of water from an alcohol, known as dehydration, is a fundamental method for synthesizing alkenes. The regiochemistry of the resulting double bond is dictated by the structure of the alcohol and the reaction conditions.
The dehydration of 4,4-Dimethyl-2-pentanol (B1594796) is a direct synthetic route to 4,4-Dimethyl-2-pentene. evitachem.com This reaction is typically carried out using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid, at elevated temperatures (140-180°C). smolecule.com The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (H₂O). youtube.com
Departure of the water molecule generates a secondary carbocation at the C-2 position. This carbocation can then be deprotonated to form an alkene. According to Zaitsev's rule, deprotonation will preferentially occur from the more substituted adjacent carbon (C-3), leading to the formation of the more stable internal alkene, 4,4-Dimethyl-2-pentene. Deprotonation from the C-1 methyl group would lead to the less substituted and less stable terminal alkene, 4,4-Dimethyl-1-pentene. Therefore, 4,4-Dimethyl-2-pentene (as a mixture of cis and trans isomers) is expected to be the major product. quora.com
Advanced Olefin Synthesis Techniques
Beyond simple dehydration, more sophisticated methods offer greater control over the synthesis of specific olefin isomers.
Olefin metathesis is a powerful reaction that enables the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. rutgers.edu Palladium-catalyzed metathesis represents a viable, though less common, route for the synthesis of specific alkenes. smolecule.com While more frequently associated with other transition metals like ruthenium and tungsten, palladium catalysts can be used in certain metathesis reactions. rutgers.edu For instance, the synthesis of (E)-4,4-dimethyl-2-pentene has been mentioned in the context of palladium-catalyzed metathesis of cis-2-pentene.
The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond at a specific location. mnstate.eduwikipedia.org The reaction involves the interaction of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com A key advantage of the Wittig reaction over elimination reactions is the unambiguous placement of the double bond. mnstate.edu
The stereochemical outcome of the Wittig reaction, yielding either the cis (Z) or trans (E) isomer, can be influenced by the nature of the ylide and the reaction conditions. researchgate.net Non-stabilized ylides generally favor the formation of the cis-alkene, which arises from the kinetic-controlled pathway involving an erythro betaine (B1666868) intermediate that rapidly cyclizes to an oxaphosphetane. wikipedia.org To synthesize this compound via the Wittig reaction, one would react pivalaldehyde (2,2-dimethylpropanal) with the appropriate phosphorus ylide derived from ethyltriphenylphosphonium bromide.
Reaction Mechanisms and Pathways
Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and product formation.
Electrophilic Addition Reactions
Alkenes are characterized by the reactivity of their π-bond, which can act as a nucleophile, making them susceptible to attack by electrophiles. libretexts.org This initiates an electrophilic addition reaction, a fundamental process for this class of compounds.
The electrophilic addition to an alkene typically proceeds in a two-step mechanism. libretexts.org In the first step, the π electrons of the alkene attack an electrophile, such as the proton from a hydrogen halide (HX). libretexts.org This leads to the formation of a C-H sigma bond and a carbocation intermediate on the adjacent carbon. libretexts.org This initial step is the rate-determining step of the reaction. libretexts.org
In the case of 4,4-dimethyl-2-pentene, the addition of an electrophile like H⁺ can occur at either C2 or C3 of the double bond. The stability of the resulting carbocation determines the major pathway. The order of carbocation stability is tertiary > secondary > primary. The bulky tert-butyl group at the C4 position exerts significant steric hindrance and also influences the stability of the carbocation through inductive effects.
Attack at C3 would lead to a secondary carbocation at C2, which is stabilized by the adjacent alkyl groups. Attack at C2 would form a secondary carbocation at C3. The stability of these intermediates dictates the regioselectivity of the reaction according to Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more substituted (and more stable) carbocation. libretexts.org
In some cases, the initially formed carbocation can undergo rearrangement to a more stable carbocation through a hydride or alkyl shift. chemistrynotmystery.commsu.edu For example, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) results in an unexpected product due to a methyl shift that converts a secondary carbocation into a more stable tertiary carbocation. msu.edu For 4,4-dimethyl-2-pentene, the secondary carbocation formed upon electrophilic attack is stabilized by hyperconjugation and inductive effects from the neighboring methyl groups. The second step of the electrophilic addition involves the rapid attack of a nucleophile, such as a halide ion, on the carbocation, forming the final product. libretexts.org
Regioselectivity and Stereochemical Outcomes
The spatial arrangement of atoms and the distribution of electron density in this compound significantly influence the outcome of its reactions. The bulky tert-butyl group introduces considerable steric hindrance, which plays a crucial role in directing incoming reagents.
In electrophilic additions, such as the addition of hydrogen halides, the reaction generally follows Markovnikov's rule, where the electrophile (e.g., a proton) adds to the less substituted carbon of the double bond. This leads to the formation of a more stable tertiary carbocation adjacent to the tert-butyl group. However, the steric bulk of the tert-butyl group can also influence the approach of the nucleophile, potentially leading to a mixture of products.
The stereochemistry of addition reactions is also a key consideration. For instance, reactions that proceed through a concerted mechanism, where bonds are formed and broken simultaneously, often result in a specific stereochemical outcome. libretexts.orgmasterorganicchemistry.com The cis configuration of the starting alkene dictates the relative stereochemistry of the substituents in the product. wikipedia.org
Hydroboration-oxidation is a notable example of a reaction with high regioselectivity and stereoselectivity. The boron atom adds to the less sterically hindered carbon of the double bond (anti-Markovnikov addition), and the subsequent oxidation with hydrogen peroxide occurs with retention of stereochemistry, leading to a syn-addition of the hydroxyl group. libretexts.org
Concerted vs. Stepwise Addition Mechanisms
The mechanism of addition reactions to this compound can be either concerted or stepwise, depending on the reactants and reaction conditions. researchgate.net
A concerted mechanism involves a single transition state where bond formation and bond breaking occur simultaneously. libretexts.org Pericyclic reactions, such as the Diels-Alder reaction and epoxidation with peroxy acids, are classic examples of concerted processes. wikipedia.orglibretexts.org These reactions are often highly stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. masterorganicchemistry.comwikipedia.org For example, the epoxidation of a cis-alkene with a peroxy acid yields a cis-epoxide. wikipedia.org
A stepwise mechanism , on the other hand, involves the formation of one or more intermediates. libretexts.org For example, the addition of a hydrogen halide (HX) to an alkene typically proceeds through a carbocation intermediate. libretexts.org The reaction is initiated by the electrophilic attack of the proton on the double bond, forming a carbocation. This is followed by the nucleophilic attack of the halide ion on the carbocation. The presence of a discrete intermediate can allow for rearrangements and loss of stereochemical information. While theoretical calculations can help distinguish between these pathways, experimental evidence, such as the observation of reaction intermediates or the stereochemical outcome, is crucial for confirming the operative mechanism. researchgate.netresearchgate.net
Oxidative Transformations
The double bond in this compound is susceptible to oxidation by various reagents, leading to the formation of epoxides, diols, and cleavage products.
Epoxidation Reaction Mechanisms
The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide in a process known as the Prilezhaev reaction. wikipedia.org This reaction is believed to proceed through a concerted "butterfly mechanism." wikipedia.org In this mechanism, the peroxy acid delivers an oxygen atom to the alkene double bond in a single, stereospecific step. masterorganicchemistry.comwikipedia.org The cis geometry of the starting alkene is retained in the resulting epoxide, yielding cis-2,3-epoxy-4,4-dimethylpentane. The reaction is initiated by the electrophilic oxygen of the peroxy acid interacting with the nucleophilic double bond of the alkene. libretexts.orglibretexts.org More electron-rich alkenes generally react faster in epoxidation reactions. wikipedia.org
| Reagent | Mechanism | Stereochemical Outcome |
| Peroxy Acid (e.g., m-CPBA) | Concerted "Butterfly Mechanism" wikipedia.org | syn-addition, retention of cis stereochemistry masterorganicchemistry.comwikipedia.org |
Diol Formation Pathways
This compound can be converted to a diol (a compound with two hydroxyl groups) through several pathways, each with a distinct stereochemical outcome.
syn-Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same side of the double bond (syn-addition). libretexts.org For this compound, this would yield a meso diol.
| Reagent System | Stereochemistry | Product Type |
| 1. OsO₄ 2. NaHSO₃/H₂O | syn-addition libretexts.org | Meso Diol |
| 1. Peroxy Acid 2. H₃O⁺ | anti-addition libretexts.orglibretexts.org | Racemic Mixture of Enantiomers libretexts.org |
Ozonolysis and Criegee Intermediate Dynamics
Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of an alkene. The reaction of this compound with ozone (O₃) initially forms an unstable primary ozonide. sciengine.com This intermediate rapidly rearranges to a molozonide, which then decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. sciengine.comcopernicus.org
For this compound, ozonolysis would cleave the double bond between carbons 2 and 3, yielding acetaldehyde (B116499) and pivalaldehyde. The corresponding Criegee intermediates formed would be acetaldehyde oxide (CH₃CHOO) and the tert-butyl-substituted Criegee intermediate.
These Criegee intermediates are highly reactive and can undergo various subsequent reactions. researchgate.net They can be stabilized through collisions or decompose unimolecularly. copernicus.org Stabilized Criegee intermediates (SCIs) are significant in atmospheric chemistry as they can react with other atmospheric species like SO₂ and NO₂. copernicus.orgpnas.org The yield and fate of these intermediates depend on factors such as the structure of the initial alkene and the reaction conditions. researchgate.net
Reduction Processes
The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction typically proceeds via syn-addition of two hydrogen atoms to the double bond from the surface of the catalyst. This process converts this compound into 4,4-dimethylpentane. smolecule.com
| Reagent System | Product |
| H₂ / Pd, Pt, or Ni | 4,4-Dimethylpentane smolecule.com |
Catalytic Hydrogenation Mechanisms (e.g., Palladium on Carbon)
The catalytic hydrogenation of alkenes, such as this compound, is a fundamental reaction that converts the carbon-carbon double bond into a single bond, resulting in a saturated alkane. This process is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation. masterorganicchemistry.comlibretexts.org
The mechanism for catalytic hydrogenation on a metal surface like palladium is a multi-step process: masterorganicchemistry.comlibretexts.org
Adsorption of Reactants : Both the hydrogen gas and the alkene adsorb onto the surface of the palladium catalyst. The H-H bond of the hydrogen molecule breaks, and the hydrogen atoms bind to the metal surface as metal hydrides. masterorganicchemistry.com The alkene coordinates to the catalyst surface through its π-electron system. masterorganicchemistry.comlibretexts.org
Hydrogen Atom Transfer : The reaction proceeds through the sequential, stepwise addition of two hydrogen atoms to the alkene. masterorganicchemistry.com One of the surface-bound hydrogen atoms is transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains attached to the catalyst surface.
Second Hydrogen Atom Transfer and Desorption : A second hydrogen atom then transfers to the other carbon of the original double bond. Following this final addition, the newly formed alkane, 4,4-Dimethylpentane, no longer has a π-bond to coordinate with the metal and desorbs from the catalyst surface, freeing the active site for another cycle.
A potential side reaction, particularly with palladium catalysts, is the isomerization of the double bond before hydrogenation is complete. masterorganicchemistry.com
Stereochemical Aspects of Hydrogen Addition
A defining characteristic of catalytic hydrogenation is its stereoselectivity. The reaction is a syn addition , meaning both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.orgvarsitytutors.com This outcome is a direct consequence of the mechanism, where the alkene is adsorbed onto the flat catalyst surface. The hydrogen atoms are delivered from the catalyst surface to the proximal face of the adsorbed alkene. libretexts.org
In the case of this compound, the molecule possesses a bulky tert-butyl group, which creates significant steric hindrance. The catalyst's approach to the double bond is dictated by this steric environment. libretexts.org The hydrogenation will preferentially occur from the face of the double bond that is less sterically hindered by the tert-butyl group. This leads to a highly stereoselective reaction, yielding predominantly a single stereoisomer of the product if a chiral center were to be formed. libretexts.org
| Reaction | Reagent/Catalyst | Key Feature | Product |
| Catalytic Hydrogenation | H₂ / Pd/C | Syn addition of hydrogen atoms across the double bond. | 4,4-Dimethylpentane |
Hydroboration Reaction Characteristics
The hydroboration-oxidation reaction is a two-step process used to convert alkenes into alcohols. The first step, hydroboration, involves the addition of a borane (B79455) (such as BH₃, often in a complex with THF) across the double bond. masterorganicchemistry.com
Syn Addition Stereospecificity
Similar to catalytic hydrogenation, the addition of the B-H bond across the alkene double bond is stereospecific, proceeding via syn addition . masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism is a concerted, four-center transition state where the π-electrons of the alkene attack the empty p-orbital of the boron atom while a hydride from the boron simultaneously attacks one of the alkene carbons. scielo.org.boredalyc.org This simultaneous bond formation and breaking on the same side of the double bond ensures that the boron and hydrogen atoms are added to the same face of the this compound molecule. scielo.org.boredalyc.org The subsequent oxidation step, which replaces the carbon-boron bond with a carbon-hydroxyl bond, occurs with complete retention of stereochemistry. masterorganicchemistry.com
Regioselective Directing Effects of Substituents
Hydroboration is highly regioselective, with the boron atom preferentially adding to the less sterically hindered carbon atom of the double bond. scielo.org.boredalyc.org This is known as anti-Markovnikov addition. masterorganicchemistry.comlibretexts.org The regioselectivity is governed by both steric and electronic effects. umich.edu The bulky tert-butyl group on this compound exerts a powerful directing effect, forcing the larger boron-containing moiety to add to the C-2 position (the carbon atom further from the tert-butyl group) to minimize steric repulsion. Consequently, the hydrogen atom adds to the C-3 position.
The choice of hydroborating agent can enhance this selectivity. While diborane (B8814927) (BH₃) shows some selectivity, bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit extremely high regioselectivity due to their increased steric demands. scielo.org.bowindows.net For instance, in the hydroboration of cis-4-methyl-2-pentene, 9-BBN directs 99.8% of the boron to the less hindered carbon. scielo.org.bowindows.net A similar high degree of selectivity is expected for this compound. The reaction with the trans isomer of 4,4-dimethyl-2-pentene has been noted to proceed to the dialkylborane stage. redalyc.orgredalyc.org
| Hydroborating Agent | Selectivity Feature | Expected Outcome with this compound |
| Diborane (BH₃) | Moderate regioselectivity | Boron adds preferentially to the less substituted carbon (C-2). |
| 9-BBN | High regioselectivity due to steric bulk | Boron adds almost exclusively to the less substituted carbon (C-2). |
Rearrangement and Isomerization Mechanisms
Cis-Trans Isomerization Mechanisms
The interconversion between cis- and trans-isomers of 4,4-dimethyl-2-pentene is a critical process, as the trans-isomer is generally more stable due to reduced steric hindrance. This isomerization can be induced through various mechanisms, including thermal, photochemical, and catalytic methods. Each pathway involves overcoming the rotational barrier of the carbon-carbon double bond, which is accomplished via different energetic inputs and intermediate states.
General Principles of Isomerization Cis-trans isomerization in alkenes requires the temporary breaking of the π-bond, which restricts free rotation. The energy required for this process, known as the activation energy, dictates the feasibility and rate of the isomerization. Two primary uncatalyzed mechanisms are generally considered: a singlet-state pathway involving a twisted diradical transition state, and a triplet-state pathway accessed via intersystem crossing. cdnsciencepub.com For most thermal isomerizations, the reaction is believed to proceed through the singlet state, and the activation energy is closely related to the energy of the C=C π-bond. cdnsciencepub.com
Photochemical Isomerization Photoactivation provides an alternative route for isomerization. In the presence of a suitable catalyst, such as platinum(II) acetylacetonate (B107027) (Pt(acac)₂), and a hydride source like triethylsilane (Et₃SiH), the isomerization of related linear olefins to 4,4-dimethyl-2-pentene can be achieved. acs.org Research on the photoactivated (350 nm) isomerization of 4,4-dimethyl-1-pentene has shown that it converts to 4,4-dimethyl-2-pentene. acs.org The reaction proceeds after an initial irradiation period, followed by a period in the dark. acs.org
The proposed mechanism involves the addition-elimination of metal hydride complexes. acs.org Isotopic studies using triethylsilane-d (Et₃SiD) confirmed that a deuteron (B1233211) is incorporated into the resulting 4,4-dimethyl-2-pentene, supporting the hydride addition-elimination pathway. acs.org
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Catalyst | Pt(acac)₂ | Irradiation for 20 minutes followed by 2 hours in the dark yields isomeric 4,4-dimethyl-2-pentene and a minor amount of hydrosilylation product. | acs.org |
| Hydride Source | Et₃SiH | ||
| Molar Ratio (Olefin:Silane:Catalyst) | 1:2:10⁻⁴ | ||
| Effect of Irradiation Time | Increased irradiation time | Increases the conversion of 4,4-dimethyl-1-pentene and the percentage of hydrosilylation product. | acs.org |
| Effect of Atmosphere | Argon purge prior to irradiation | Increases the rate of isomerization and the percentage of hydrosilylation. A 25-minute irradiation after purging led to 98% conversion. | acs.org |
Catalytic Isomerization
Catalysts provide lower-energy pathways for cis-trans isomerization compared to purely thermal methods.
Acid Catalysis : Solid acid catalysts, such as zeolites, are effective in promoting isomerization. The mechanism involves the protonation of the alkene's double bond by an acid site on the catalyst. This forms a planar carbocation intermediate. Rotation can occur around the now single C-C bond in this intermediate. Subsequent deprotonation can yield either the cis or trans isomer, typically favoring the formation of the more thermodynamically stable trans product. Studies on C4-C7 hydrocarbons show that isomerization rates are influenced by the acid strength of the catalyst. psu.edupsu.edu Stronger acid sites have been shown to preferentially increase isomerization rates over competing reactions like methylation. psu.edu
Iodine Catalysis : Iodine is a classic catalyst for equilibrating cis and trans alkene isomers. The mechanism proceeds through a three-step reaction path. acs.org An iodine atom, typically generated by the dissociation of molecular iodine (I₂), adds to the double bond to form a weakly stable iodo-alkyl radical intermediate. acs.org In this radical state, rotation around the carbon-carbon bond is facile. Elimination of the iodine atom regenerates the double bond, producing a mixture of both isomers. The process continues until a thermodynamic equilibrium is reached. The rate-determining step is often the internal rotation of the iodo intermediate, with the energy barrier influenced by steric hindrance. acs.org
| Mechanism | Energy Source | Key Intermediate | General Characteristics | Reference |
|---|---|---|---|---|
| Thermal | Heat | Twisted singlet diradical | High activation energy, related to π-bond strength. cdnsciencepub.com Can lead to side reactions at high temperatures. cdnsciencepub.com | cdnsciencepub.comcdnsciencepub.com |
| Photochemical (with catalyst) | Light (e.g., UV) | Metal hydride adduct | Can proceed at lower temperatures. acs.org Reaction outcome is dependent on catalyst, hydride source, and irradiation conditions. acs.org | acs.org |
| Acid Catalysis | Chemical (proton transfer) | Carbocation | Commonly used in industrial processes with solid acids like zeolites. psu.edupsu.edu Favors the thermodynamically most stable isomer. | psu.edupsu.edu |
| Iodine Catalysis | Heat or Light | Iodo-alkyl radical | Effective for laboratory-scale equilibration. acs.org Reversible addition/elimination of an iodine atom facilitates rotation. acs.org | acs.org |
Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For cis-4,4-Dimethyl-2-pentene, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its connectivity and, crucially, its cis-stereochemistry.
Proton (¹H) NMR Applications in Isomer Differentiation
Proton NMR is particularly powerful for distinguishing between cis and trans isomers of alkenes. The spatial proximity of substituents in the cis configuration leads to distinct chemical shifts and coupling constants for the vinyl protons compared to the trans isomer.
In this compound, the two vinyl protons (at C2 and C3) and the adjacent alkyl protons exhibit characteristic signals. The tert-butyl group at C4 creates a sterically hindered environment, influencing the electronic environment of the nearby protons. The key to isomer differentiation lies in the coupling constant (J-value) between the two vinyl protons. For cis-alkenes, this value is typically in the range of 6-12 Hz, whereas for trans-alkenes, it is significantly larger, usually 12-18 Hz. The observed chemical shifts are also influenced by the anisotropic effects of the double bond and the through-space shielding or deshielding effects of the alkyl groups. Comparing the spectrum of the cis isomer with its trans counterpart, (E)-4,4-dimethyl-2-pentene, highlights these differences, allowing for unambiguous assignment. nist.govchemicalbook.com
| Proton Assignment (this compound) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (C1) | 1.6-1.7 | Doublet | ~6-7 |
| =CH- (C2) | 5.2-5.4 | Doublet of Quartets | ~11-12 (d), ~6-7 (q) |
| =CH- (C3) | 5.3-5.5 | Doublet | ~11-12 |
| -C(CH₃)₃ (C5) | 0.9-1.0 | Singlet | N/A |
| Note: Specific values can vary slightly based on the solvent and instrument frequency. |
Carbon-13 (¹³C) NMR for Structural Confirmation
While ¹H NMR excels at stereochemical analysis, ¹³C NMR provides direct confirmation of the carbon framework of the molecule. spectrabase.com In this compound, which has C₇H₁₄ as its molecular formula, the presence of symmetry dictates the number of unique carbon signals. nist.gov The molecule possesses a plane of symmetry, but the seven carbon atoms are chemically non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum.
The chemical shifts of the sp² hybridized carbons of the double bond are particularly informative, typically appearing in the downfield region (120-140 ppm). The sp³ hybridized carbons of the methyl and tert-butyl groups appear in the upfield region. The specific chemical shifts confirm the presence of a quaternary carbon (C4), a methine carbon, and the methyl groups, solidifying the structural assignment.
| Carbon Assignment (this compound) | Approximate Chemical Shift (δ, ppm) |
| C1 (-CH₃) | ~12.5 |
| C2 (=CH) | ~125.7 |
| C3 (=CH) | ~139.8 |
| C4 (-C(CH₃)₃) | ~31.2 |
| C5 (-C(CH₃)₃) | ~29.5 |
| Note: Data is compiled from spectral databases and may vary. Some sources may show slight variations in assignments. |
Mass Spectrometry (MS) in Reaction Product Identification
Mass spectrometry is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. nist.gov
Analysis of Fragmentation Patterns
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 98.19 g/mol . nih.govnih.gov The fragmentation of the molecular ion provides structural clues. A prominent fragmentation pathway for alkenes is the cleavage of the bond beta to the double bond (allylic cleavage), which results in a stable allylic carbocation.
For this compound, the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl group is not the most favored primary fragmentation. Instead, a significant peak is often observed corresponding to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment at m/z 41. nih.gov Another key fragmentation involves the loss of a methyl radical to give a fragment at m/z 83. The fragmentation pattern of the cis isomer can be compared to the trans isomer, which generally shows similar major fragments but may differ in the relative intensities of the peaks.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 98 | [C₇H₁₄]⁺• | Molecular Ion (M⁺) |
| 83 | [C₆H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
| 41 | [C₃H₅]⁺ | Loss of tert-butyl radical (•C(CH₃)₃) |
| Note: Relative intensities can vary depending on the ionization method and energy. |
Infrared (IR) Spectroscopy for Functional Group and Configurational Insights
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov
For this compound, the IR spectrum provides clear evidence for its alkene nature and, critically, its cis configuration. The key absorptions include:
C-H stretching (sp³ carbons): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the methyl and tert-butyl groups.
C-H stretching (sp² carbons): Medium absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) for the vinyl C-H bonds.
C=C stretching: A medium to weak absorption in the region of 1640-1680 cm⁻¹. For cis-disubstituted alkenes, this peak is typically of medium intensity.
The most diagnostic feature for confirming the cis configuration is the C-H out-of-plane bending (wagging) vibration. For a cis-disubstituted double bond, this vibration gives rise to a strong, characteristic absorption band in the range of 675-730 cm⁻¹. This is distinctly different from the trans isomer, which exhibits a strong band at a much higher wavenumber, typically around 960-975 cm⁻¹. The presence of a strong band in the ~700 cm⁻¹ region is therefore definitive proof of the cis geometry.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| Alkyl C-H Stretch | 2850-2960 | Confirms sp³ C-H bonds (tert-butyl, methyl) |
| Alkenyl C-H Stretch | 3000-3100 | Confirms sp² C-H bonds (vinyl) |
| C=C Stretch | 1640-1680 | Confirms presence of a double bond |
| cis C-H Out-of-Plane Bend | 675-730 | Diagnostic for cis configuration |
Stereochemistry and Conformational Analysis
Geometric Isomerism (cis/Z-Configuration) at the Double Bond
Geometric isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond. libretexts.orglibretexts.org This rigidity means that if each carbon of the double bond is attached to two different groups, two distinct spatial arrangements, known as cis and trans (or Z and E) isomers, can exist. wikipedia.org In cis-4,4-Dimethyl-2-pentene, also known as (Z)-4,4-Dimethyl-2-pentene, the IUPAC nomenclature designates the "Z" configuration because the higher-priority groups on each carbon of the double bond (a methyl group on C2 and a tert-butyl group on C3) are on the same side. nist.gov Its counterpart, (E)-4,4-Dimethyl-2-pentene, represents the trans isomer. nist.gov
These isomers are distinct compounds with different physical properties and stabilities. wikipedia.org The cis configuration typically introduces steric strain due to the proximity of the substituent groups on the same side of the double bond. This generally makes the cis isomer less stable than the trans isomer. For 4,4-Dimethyl-2-pentene, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to this reduced steric strain. The isomerization enthalpy for the conversion of the E to the Z isomer (E→Z) has been determined to be -4.90 ± 0.08 kJ/mol, confirming that the cis (Z) isomer is higher in energy.
| Isomer Comparison | Thermodynamic Data | Value |
|---|---|---|
| (E)- vs (Z)-4,4-Dimethyl-2-pentene | Isomerization Enthalpy (ΔrH°) for E→Z | -4.90 ± 0.08 kJ/mol |
The conversion between cis and trans isomers does not occur spontaneously under normal conditions because it requires breaking the π bond. libretexts.org This process involves a high-energy transition state, resulting in a significant energy barrier. The rotational energy barrier for a typical carbon-carbon double bond is estimated to be around 350 kJ/mol (84 kcal/mol). libretexts.org This high barrier ensures that cis and trans isomers are configurationally stable and can be isolated as separate compounds at ambient temperatures. wikipedia.org Factors such as steric hindrance and electronic effects from substituents can influence the precise height of this barrier. pearson.com
Conformational Analysis of the Pentene Backbone
While rotation around the double bond is restricted, rotation around the single bonds in the pentene backbone is possible. This leads to different spatial arrangements known as conformations.
The rotation around the single bonds, particularly the C-C bond adjacent to the double bond, gives rise to various rotational isomers (conformers). The stability of these conformers is dictated by torsional and steric strains. For cis-alkenes, specific conformations are favored to minimize these strains.
The conformational preferences of this compound are dominated by steric hindrance. The large tert-butyl group on C4 exerts a significant steric influence, forcing the pentene backbone to adopt conformations that move the methyl groups of the tert-butyl moiety away from the double bond and the methyl group on C2.
Electronic effects also play a role. The sp² hybridized carbons of the double bond are more electronegative than sp³ hybridized carbons. libretexts.org This creates weak dipoles, though the molecule as a whole is considered non-polar. wikipedia.orgechemi.com These subtle electronic interactions, along with hyperconjugation, can influence the stability of different conformers, although their impact is generally secondary to the powerful steric effects of the tert-butyl group.
Allylic strain (also known as A¹,³ strain) is a critical factor in determining the most stable conformation of alkenes. It refers to the steric strain between a substituent on one sp² carbon of the double bond and a substituent on an adjacent (allylic) sp³ carbon. In this compound, this strain occurs between the methyl group on the C2 carbon and the substituents on the C4 carbon (the tert-butyl group).
To minimize this strain, the molecule will preferentially adopt a conformation where the smallest substituent on the allylic carbon is positioned to eclipse the double bond. However, the presence of the bulky tert-butyl group results in unavoidable steric repulsion. The molecule must balance the allylic strain with other steric interactions, leading to a preferred conformation that represents a compromise to achieve the lowest possible energy state. The presence of the C=C π bond weakens the dissociation energy of the allylic C-H bonds, making them more reactive in certain situations. wikipedia.org
Intermolecular and Intramolecular Interactions Affecting Conformation
As a non-polar hydrocarbon, this compound primarily experiences weak intermolecular forces. wikipedia.orgstudy.com
Intermolecular Interactions : The dominant intermolecular forces are London dispersion forces (a type of van der Waals force). libretexts.org These forces are temporary, induced dipoles that arise from fluctuations in the electron cloud. The strength of these forces increases with the size and surface area of the molecule.
Non-Covalent Interactions (e.g., CH/π interactions)
The conformational landscape of this compound is significantly influenced by a variety of non-covalent interactions. Among these, CH/π interactions play a crucial role in determining the molecule's preferred three-dimensional arrangement. These interactions, which are a form of hydrogen bonding, occur between a "soft" acid (the C-H bond) and a "soft" base (the π-electron cloud of the double bond).
In the case of this compound, the geometry of the cis isomer brings the tert-butyl group and the methyl group on the same side of the double bond. This proximity can lead to steric hindrance. However, specific conformations can be stabilized by intramolecular CH/π interactions. The most stable conformer often adopts a bent-inward geometry, which facilitates the interaction between the π bond and the hydrogen atoms of the methyl or methylene groups.
Theoretical studies on similar cis-alkenes have shown that such bent-inward conformations are favored because they allow for stabilizing interactions between the electron-rich π system and nearby C-H bonds. For instance, in low-lying energy conformations of cis-butene, attractive interactions between the methyl groups are observed, which can be characterized as a form of hydrogen-hydrogen bonding, rather than repulsive steric interactions. In more complex 1-alkenes, the most stable conformers exhibit this bent-inward geometry, promoting interaction between the π bond and the methyl/methylene hydrogen atoms.
While direct experimental data on the conformational preferences of this compound are not extensively available, computational studies and analogies to related aliphatic alkenes suggest that the conformational equilibrium is a balance between destabilizing steric repulsions and stabilizing non-covalent interactions, including these significant CH/π attractions. The presence of the bulky tert-butyl group likely influences the specific bond angles and dihedral angles that allow for an optimal balance of these forces, leading to a preferred conformation in the gaseous or solution phase.
Table 1: Key Non-Covalent Interactions in this compound
| Interaction Type | Description | Potential Impact on Conformation |
| CH/π Interaction | An attractive interaction between a C-H bond and the electron cloud of the double bond. | Stabilization of bent-inward conformations. |
| Steric Hindrance | Repulsive interaction between the bulky tert-butyl group and the cis-oriented methyl group. | Destabilization of certain planar conformations, promoting puckering or rotation around single bonds to alleviate strain. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General contribution to the overall conformational stability. |
Stereoselectivity and Stereospecificity in Organic Transformations
The stereochemical outcome of organic reactions involving this compound is a critical aspect of its synthetic utility. The concepts of stereoselectivity and stereospecificity dictate the formation of specific stereoisomers in a reaction, which is of paramount importance in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its function.
Diastereoselective Control in Derivative Synthesis
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. When synthesizing derivatives from this compound, the existing stereocenter (the double bond) and the steric bulk of the substituents can significantly influence the stereochemical outcome of subsequent reactions.
For instance, in addition reactions to the double bond, the incoming reagent will approach the alkene from one face over the other, leading to the formation of a new stereocenter. The facial selectivity of this attack is often governed by steric hindrance. In this compound, the tert-butyl group is a large, sterically demanding substituent. This bulk can effectively block one face of the double bond, directing the attack of a reagent to the less hindered face.
In the diastereoselective coupling of chiral radicals with alkenes, the stereochemical outcome is determined by a delicate balance between destabilizing non-bonding interactions and stabilizing forces like hydrogen bonding between substituents. While this compound itself is achiral, reactions with chiral reagents or catalysts, or reactions that generate a new chiral center in the presence of the existing geometric constraints, will proceed with some degree of diastereoselectivity. The formation of a particular diastereomer will be favored if the transition state leading to it is of lower energy than the transition state leading to other diastereomers.
Table 2: Factors Influencing Diastereoselectivity in Reactions of this compound
| Factor | Description | Example Reaction |
| Steric Hindrance | The bulky tert-butyl group directs incoming reagents to the less hindered face of the double bond. | Epoxidation, hydroboration-oxidation |
| Conformational Effects | The preferred conformation of the starting material can influence the accessibility of the reaction center. | Reactions involving cyclic transition states |
| Reagent Control | The stereochemistry of a chiral reagent can dictate the stereochemical outcome of the reaction. | Sharpless asymmetric dihydroxylation |
Enantioselective Reaction Pathways
Enantioselective reactions are those that preferentially produce one enantiomer of a chiral product over the other. For a prochiral molecule like this compound, enantioselective transformations are typically achieved through the use of a chiral catalyst or a chiral auxiliary. These chiral entities create a diastereomeric relationship between the transition states leading to the two enantiomeric products, resulting in one being formed at a faster rate.
A common strategy for the enantioselective functionalization of alkenes is catalytic asymmetric hydroamination, which is a powerful method for constructing enantioenriched nitrogen-containing rings. While this specific reaction might not be directly applicable to forming a simple derivative of this compound without a suitable tethered amine, the principle of using a chiral catalyst to control the stereochemistry of addition to the double bond is broadly relevant.
For example, in a hypothetical enantioselective hydrogenation of a derivative of this compound where the double bond is part of a prochiral substrate, a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) would coordinate to the alkene. The chiral environment of the catalyst would then favor the delivery of hydrogen from one face of the double bond, leading to an excess of one enantiomer of the resulting alkane.
The development of enantioselective reactions often involves screening a variety of chiral ligands and reaction conditions to achieve high enantiomeric excess (ee). The steric and electronic properties of both the substrate and the catalyst are crucial in determining the success of an enantioselective transformation.
Table 3: Examples of Potential Enantioselective Reactions on this compound Derivatives
| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Epoxidation | Chiral catalyst (e.g., Sharpless catalyst) | Chiral epoxide |
| Asymmetric Hydrogenation | Chiral transition metal complex (e.g., Rh-BINAP) | Chiral alkane |
| Asymmetric Dihydroxylation | Chiral osmium catalyst (e.g., AD-mix) | Chiral diol |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide detailed insights into the electronic properties of molecules. These calculations can be used to predict molecular geometries, reaction energies, and various spectroscopic properties. However, specific studies applying these methods to cis-4,4-Dimethyl-2-pentene are not readily found in the surveyed literature.
Electronic Structure and Molecular Orbital Theory Applications
Information regarding the specific application of molecular orbital theory to describe the electronic structure of this compound, including analyses of its frontier molecular orbitals (HOMO and LUMO), is not detailed in the available search results. Such calculations would typically provide insights into the molecule's reactivity and electronic transitions.
Reaction Energetics and Transition State Characterization
While the compound is mentioned in the context of chemical reactions like hydroboration, computational data on its reaction energetics or the characterization of transition states involving this specific isomer is limited. epdf.pubdss.go.th One study on skeletal rearrangements mentions the concept of transition state energy influenced by orbital overlap but does not provide calculated values for this compound. sci-hub.ru
Prediction of Reactivity and Selectivity
The prediction of reactivity and selectivity for this compound using quantum chemical methods has been alluded to in the context of its reaction with reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN). epdf.pubdss.go.th The relative rates of reaction suggest a high sensitivity to the steric environment of the alkene, a factor that could be quantified through computational modeling. epdf.pubdss.go.th However, specific predictive models and the associated quantitative data for this isomer are not provided in the available literature.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics methods use classical physics to model the potential energy surface of molecules, making them suitable for studying the conformations and geometries of larger systems.
Conformational Landscape Exploration and Energy Minimization
A 1996 study on conjugated hydrocarbons included this compound in its set of molecules for analysis using the MM4 (Molecular Mechanics 4) force field. This type of study typically involves exploring the molecule's conformational landscape to identify stable conformers through energy minimization. The goal is to find the lowest energy arrangement of the atoms. Although the compound was part of the study, the specific energy values and conformational details for this compound are not present in the available abstract.
Molecular Geometry Optimization Studies
The MM4 force field method, applied to this compound in the aforementioned study, is used for geometry optimization to determine key structural parameters. The abstract of the paper indicates that the MM4 method is capable of calculating geometries, with typical accuracies of 0.004 Å for bond lengths and 1° for bond angles for the compounds studied. The specific optimized geometric parameters for this compound were not detailed in the provided information.
Applications and Research Perspectives in Organic Chemistry
Strategic Building Block in Complex Organic Synthesis
The steric and electronic properties of cis-4,4-Dimethyl-2-pentene make it a strategic starting material for constructing intricate molecular architectures, especially those requiring precise stereochemical control.
This compound serves as a key precursor in syntheses that leverage its specific reactivity. One of the most notable applications is in hydroboration-oxidation reactions to produce chiral alcohols. The use of hydroborating agents, followed by oxidative workup, converts the alkene into an alcohol. For instance, asymmetric hydroboration has been employed on this compound to yield the corresponding chiral alcohols, which are valuable intermediates in the synthesis of more complex molecules. acs.orgacs.orgresearchgate.netresearchgate.net The enantiomeric purity of the resulting alcohols can range from 60-98%, providing access to optically active building blocks that are crucial in pharmaceutical and materials science research. acs.orgacs.orgresearchgate.netresearchgate.net
While this compound is a recognized precursor for chiral alcohols through reactions like asymmetric hydroboration, researchgate.netresearchgate.net its direct application in the total synthesis of chiral lactone pheromones is not extensively documented in readily available literature. Chiral alcohols are fundamental building blocks for many natural products, including pheromones. For example, the synthesis of (-)-invictolide, a queen recognition pheromone component, involves the creation of specific chiral alcohol centers. researchgate.net Research has demonstrated the conversion of this compound into chiral alcohols with significant enantiomeric purity. researchgate.netresearchgate.net However, a complete, published synthetic route that explicitly starts from this compound to a specific chiral lactone pheromone is not clearly detailed in the surveyed research.
This compound is an excellent substrate for studying and developing specific functional group transformations, particularly those where steric hindrance plays a defining role. The hydroboration-oxidation reaction is a prime example of a highly selective transformation involving this alkene. When 9-Borabicyclo[3.3.1]nonane (9-BBN) is used as the hydroborating agent, the reaction exhibits exceptional regioselectivity. windows.net The boron atom adds almost exclusively to the less sterically hindered carbon of the double bond, leading to a single major product upon oxidation. windows.net Specifically, the reaction yields 4,4-dimethyl-2-pentanol (B1594796) with a purity of 99.9%, demonstrating a nearly complete anti-Markovnikov hydration from the less hindered side of the double bond. windows.net This high degree of selectivity makes it a model substrate for demonstrating the effectiveness of sterically sensitive reagents.
The table below summarizes this key transformation.
| Reaction | Reagent(s) | Product | Selectivity | Reference |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. NaOH, H₂O₂ | 4,4-Dimethyl-2-pentanol | 99.9% | windows.net |
Furthermore, the compound is used in comparative kinetic studies of hydroboration to understand how the steric bulk of the tert-butyl group affects reaction rates compared to other less hindered alkenes. ethernet.edu.etpnas.org
Catalytic Transformations and Materials Science Applications
The reactivity of this compound has also been explored in the context of catalysis and materials science, particularly in olefin metathesis and as a potential monomer in polymerization research.
In the field of olefin metathesis, this compound has been used as a substrate to probe the behavior of various catalyst systems. Its sterically hindered nature makes it a challenging substrate, and its inclusion in studies helps to define the scope and limitations of new catalysts. For example, in studies involving tantalum-based metathesis catalysts, this compound was identified as a product, albeit a minor one (0.012 equivalents per Ta), in the reaction of a tantalum complex with ethylene. mit.edu This observation is significant as it demonstrates that the molecule can be formed during metathesis and its presence helps in elucidating the complex reaction pathways and potential isomerization side reactions. mit.edu Its trans isomer is often formed in greater quantities, highlighting the thermodynamic preferences within these catalytic cycles. mit.edu
The polymerization of internal olefins, especially those with bulky substituents, presents a significant challenge in polymer chemistry. researchgate.netacs.org this compound, with its large tert-butyl group adjacent to the polymerizable double bond, is a model compound for studying the effects of extreme steric hindrance on polymerization processes. Homopolymerization of such a bulky monomer is generally considered difficult due to the steric repulsion that inhibits the approach of the monomer to the catalyst's active site and the growing polymer chain. acs.org
Research into the polymerization of other bulky monomers, such as 3-(1-adamantyl)propene, shows that while copolymers can be formed with less hindered olefins like ethene and propene, the resulting materials are often insoluble, which complicates their characterization and processing. researchgate.net This provides context for the expected behavior of this compound in polymerization reactions. While direct reports on the successful homopolymerization of this compound are scarce, its structure makes it an important subject for testing the limits of advanced catalytic systems, such as chain-walking catalysts, which are designed to overcome challenges posed by internal olefins. rsc.org
Potential in New Material Development
The unique structure of this compound, characterized by a sterically demanding tert-butyl group adjacent to the double bond, presents both challenges and opportunities in the development of new materials, particularly in polymer chemistry. While its direct, large-scale application in materials is not widely documented, its potential as a monomer is an area of scientific interest, driven by the ongoing development of advanced polymerization techniques. smolecule.com
The primary challenge in utilizing this compound as a monomer is the steric hindrance posed by the bulky tert-butyl group. numberanalytics.com This structural feature can significantly impede the approach of the monomer to the active site of a catalyst and the growing polymer chain, thus inhibiting or slowing down the polymerization process. mdpi.com However, the development of sophisticated catalyst systems is creating new possibilities for incorporating such sterically hindered alkenes into polymers. numberanalytics.com
Table 1: Catalyst Systems for Polymerization of Sterically Hindered Alkenes
| Catalyst Type | Description | Potential Relevance for this compound |
|---|---|---|
| Metallocene Catalysts | These are transition metal complexes that can be tailored to have specific catalytic properties. numberanalytics.com They are known for their ability to produce polyolefins with controlled properties. numberanalytics.com | Could potentially be designed to accommodate the steric bulk of this compound, leading to polymers with unique microstructures and properties. |
| Lewis Pair Polymerization (LPP) | This method utilizes a combination of a Lewis acid and a Lewis base to initiate polymerization. mdpi.comnih.gov It has shown success in the controlled polymerization of polar alkenes. mdpi.comnih.gov | The use of sterically encumbered Lewis acids could prevent termination reactions and enable the polymerization of challenging monomers like this compound. mdpi.comnih.gov |
| Nickel-Catalyzed Difunctionalization | This emerging technique allows for the incorporation of functional groups during the polymerization of alkenes, offering a high degree of tunability in the resulting polymer. nih.govpsu.edu | Could provide a pathway to create functional polymers from this compound, where the steric hindrance might influence the polymer's thermal and photophysical properties. psu.edu |
The incorporation of this compound into a polymer backbone could impart specific properties to the resulting material. The bulky tert-butyl group could lead to polymers with high thermal stability, altered solubility, and unique mechanical properties due to restricted chain mobility. These characteristics could be advantageous in the design of specialty polymers, lubricants, or as components in advanced materials where specific physical properties are required. smolecule.com Further research is needed to explore these potential applications and to develop efficient catalytic systems for the polymerization of this and other sterically hindered alkenes. smolecule.comacs.org
Catalytic Degradation Processes
The catalytic degradation of this compound is primarily understood through the lens of catalytic cracking and oxidation, which are fundamental processes in petroleum refining and chemical synthesis. These processes break down larger or more complex hydrocarbons into smaller, often more valuable, molecules.
Catalytic Cracking
Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller ones by passing them over a hot, powdered catalyst. wikipedia.orgessentialchemicalindustry.org The mechanism generally proceeds through the formation of carbocation intermediates. wikipedia.orgacs.org For this compound, the process would involve the following conceptual steps:
Protonation: The alkene double bond is protonated by an acid site on the catalyst (e.g., a zeolite) to form a secondary carbenium ion.
Isomerization: This carbenium ion can undergo rearrangements to form more stable tertiary carbocations.
β-Scission: The C-C bonds beta to the carbocationic center can break, leading to the formation of a smaller alkene and a new, smaller carbenium ion. acs.org The cracking of branched alkenes is a complex process influenced by the stability of the potential carbenium ion intermediates. acs.org
Given the structure of this compound, cracking would likely lead to the formation of isobutylene (B52900) (2-methylpropene) and propylene, among other products. The stability of the potential tertiary carbocation intermediates influences the dominant cracking pathways. acs.org
Catalytic Oxidation
Catalytic oxidation involves the reaction of the alkene with an oxidizing agent in the presence of a catalyst. This process can lead to a variety of oxygenated products, depending on the reaction conditions and the catalyst used. smolecule.com The double bond in this compound is the primary site of reaction.
Table 2: Potential Products from Catalytic Oxidation of this compound
| Product Type | Example Compound(s) | Oxidizing Agent/Catalyst System |
|---|---|---|
| Alcohols | 4,4-Dimethyl-2-pentanol | e.g., Potassium permanganate (B83412) (cold, dilute) |
| Ketones | 3,3-Dimethyl-2-butanone (Pinacolone) | e.g., Ozonolysis followed by a reductive workup |
| Carboxylic Acids | 3,3-Dimethylbutanoic acid | e.g., Potassium permanganate (hot, concentrated) |
The specific products formed depend on the strength of the oxidizing agent and the reaction conditions. For example, milder conditions might favor the formation of diols via epoxidation followed by hydrolysis, while more aggressive oxidation can cleave the double bond entirely, yielding ketones and carboxylic acids. smolecule.comlibretexts.org
Environmental Chemistry and Atmospheric Reactivity Studies
As a volatile organic compound (VOC), this compound can be emitted into the atmosphere from sources such as the combustion of fossil fuels. Once in the troposphere, it participates in a series of photochemical reactions that contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs), both of which have significant environmental and health impacts. noaa.govcopernicus.org
Atmospheric Oxidation by Radicals (e.g., OH Radicals, Ozone)
The primary daytime loss process for most VOCs in the atmosphere is reaction with the hydroxyl radical (•OH). rsc.org Alkenes can also react with ozone (O₃), particularly at night or in areas with high ozone concentrations.
Reaction with OH Radicals: The •OH radical adds across the double bond of this compound, initiating a complex series of oxidation reactions. noaa.gov This is a rapid process, making it a significant removal pathway for the compound in the atmosphere. noaa.gov Theoretical studies on the related compound, 4,4-dimethyl-1-pentene (B165720), show that the addition of the OH radical is the dominant initial reaction pathway. mdpi.com
Reaction with Ozone (Ozonolysis): The reaction of alkenes with ozone is another important atmospheric removal process. nih.gov This reaction proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. These Criegee intermediates are highly reactive and can decompose to form a range of products, including more OH radicals, thus propagating atmospheric oxidation cycles. nih.govresearchgate.net
Photochemical Degradation Pathways in the Troposphere
The initial attack by •OH radicals or ozone on this compound leads to a cascade of further reactions in the presence of sunlight and other atmospheric constituents like nitrogen oxides (NOx).
Following the addition of an •OH radical, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In a NOx-rich environment, this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then decompose or isomerize, leading to the formation of stable end products such as aldehydes and ketones. For example, the oxidation of the related 4,4-dimethyl-1-pentene is expected to primarily yield 3,3-dimethylbutanal. noaa.govmdpi.com
The ozonolysis of this compound will produce specific carbonyls and Criegee intermediates based on the cleavage of the double bond. These products then undergo further photochemical degradation.
Integration into Atmospheric Chemical Mechanisms (e.g., VOC reactivity models)
To accurately model air quality and the formation of pollutants like ozone, the chemical reactions of individual VOCs are incorporated into large-scale atmospheric chemical mechanisms such as the SAPRC (Statewide Air Pollution Research Center) and MCM (Master Chemical Mechanism) models. essentialchemicalindustry.orgacs.orgsigmaaldrich.com A key metric used in these models to quantify the ozone-forming potential of a VOC is its Maximum Incremental Reactivity (MIR).
The MIR value represents the maximum amount of ozone formed per unit mass of a VOC added to a specific atmospheric simulation. acs.org It is a crucial tool for regulatory agencies in developing strategies to control ozone pollution. acs.orgacs.org
Table 3: Maximum Incremental Reactivity (MIR) for this compound
| Compound | CAS Number | Molecular Weight ( g/mol ) | MIR (g O₃ / g VOC) |
|---|
| This compound | 762-63-0 | 98.19 | 6.64 |
Source: California Air Resources Board, based on the SAPRC-07 chemical mechanism. acs.org
This MIR value indicates that this compound has a significant potential to contribute to ozone formation. The accurate representation of its reaction pathways and product yields in atmospheric models is essential for predicting its impact on air quality. copernicus.orgcopernicus.org As models become more sophisticated, there is a continuous need to refine the chemical mechanisms for such compounds based on new experimental and theoretical data. mdpi.comconfex.com
Future Research Directions and Emerging Paradigms
The study of this compound and structurally similar alkenes is poised to advance across several interconnected fields, from fundamental organic synthesis to environmental science. Future research will likely focus on harnessing their unique reactivity, developing more sustainable chemical processes, and improving our understanding of their environmental impact.
Advanced Polymerization and Material Science: A significant frontier lies in the development of novel catalysts capable of polymerizing sterically hindered alkenes like this compound. numberanalytics.comacs.org Future research will likely explore:
Next-Generation Catalysts: Designing more robust and selective catalysts, potentially based on late transition metals or advanced organocatalytic systems, to overcome the steric hindrance and achieve controlled polymerization. numberanalytics.comnju.edu.cn This could unlock access to a new class of polymers with potentially valuable properties derived from the bulky side groups. psu.edu
Cascade Polymerizations: Investigating cascade reactions that can incorporate complex monomers into polymer chains in a single, efficient process, offering new synthetic routes to functional materials. rsc.org
Sustainable Chemistry and Catalysis: There is a growing emphasis on developing more environmentally friendly chemical transformations. numberanalytics.com For this compound, this includes:
Green Synthesis and Functionalization: Exploring new reaction methodologies that minimize waste, use renewable resources, and operate under milder conditions. numberanalytics.comrsc.org This includes the use of electrochemical methods for alkene functionalization, which can avoid harsh chemical oxidants or reductants. rsc.org
Catalytic Degradation to Value-Added Products: Moving beyond simple degradation, research could focus on catalytic pathways that convert this compound and related waste streams into valuable chemical feedstocks, contributing to a circular economy.
Enhanced Atmospheric Modeling and Environmental Impact Assessment: As our understanding of atmospheric chemistry deepens, so does the need for more accurate models. mdpi.comconfex.com Key future directions include:
Refining Chemical Mechanisms: Conducting detailed experimental and theoretical studies on the oxidation pathways of branched alkenes to provide more accurate rate constants and product distributions for models like SAPRC and MCM. noaa.govcopernicus.org This is crucial for improving predictions of ozone and secondary organic aerosol formation. noaa.govcopernicus.org
Integrating Diverse Emission Sources: Improving emission inventories for a wider range of VOCs, including those from volatile chemical products and industrial processes, to better understand their contribution to urban and regional air quality. copernicus.org
Biogenic VOC Interactions: Further exploring the complex interactions between anthropogenic VOCs like this compound and biogenic emissions, which can significantly influence atmospheric chemistry. mdpi.com
Q & A
Q. How can researchers reconcile conflicting thermodynamic data (e.g., ΔfH°) from different literature sources?
- Resolution Workflow :
Cross-check experimental methods (e.g., calorimetry vs. computational estimates).
Assess sample purity (e.g., GC, elemental analysis) from original studies.
Use consensus values from authoritative databases (NIST, CRC) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
